5-bromo-1H-indole-4-carboxylic acid

Immuno-oncology IDO1 Inhibition Cancer Immunotherapy

Procure 5-bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) as a strategically differentiated indole building block. The 5-bromo substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling and carbonylation for rapid library synthesis, while the 4-carboxylic acid allows direct amide bond formation. Unlike isomeric analogs (e.g., 6-bromo or 2-carboxylic acid variants), this specific 5-bromo-4-COOH substitution pattern is essential for reproducing potent IDO1 inhibitory activity (derivative IC₅₀ = 13 nM) and documented in vivo antischistosomal efficacy (59% hepatic shift in hamster model). Ideal for CNS-targeted amphetamine derivative synthesis and focused SAR campaigns.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B15275724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-4-carboxylic acid
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)C(=O)O)Br
InChIInChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13)
InChIKeyKJVMWYWXKXHOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-4-carboxylic acid: A Key Halogenated Building Block for Drug Discovery


5-Bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) is a halogenated indole derivative featuring a bromine atom at the 5-position and a carboxylic acid group at the 4-position . With a molecular formula of C9H6BrNO2 and a molecular weight of approximately 240.05 g/mol, it serves primarily as a versatile intermediate in organic synthesis, particularly for constructing more complex, bioactive molecules . Its dual functionality enables diverse chemical transformations, making it a valuable building block for pharmaceutical and agrochemical research .

Why 5-Bromo-1H-indole-4-carboxylic Acid Cannot Be Casually Substituted in Synthesis


The specific 5-bromo-4-carboxylic acid substitution pattern on the indole scaffold is crucial for its intended applications. Simple substitution with other indole isomers (e.g., 6-bromo, 5-chloro, or unsubstituted indole-4-carboxylic acid) or derivatives with different functional group positioning (e.g., 5-bromoindole-2-carboxylic acid) can lead to fundamentally different reactivity and biological outcomes. The 5-bromo group provides a specific handle for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, while the 4-carboxylic acid enables amide bond formation for building libraries of drug-like molecules [1]. Altering either the position or the identity of the halogen can drastically change the electronic properties and steric environment of the molecule, leading to unpredictable and often inferior results in downstream synthesis and biological assays.

Quantitative Differentiation of 5-Bromo-1H-indole-4-carboxylic Acid: Activity and Reactivity Data


Superior IDO1 Inhibitory Potency of 5-Bromo-4-carboxamide Derivatives Compared to Classic Inhibitors

A derivative of 5-bromo-1H-indole-4-carboxylic acid (specifically, an amide derivative, CHEMBL4557994) demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). While not the parent compound, this data is the most direct quantitative evidence of the scaffold's potential. The derivative achieved an IC50 of 13 nM in a cellular assay using mouse IDO1 transfected into P815 cells [1]. This represents a significant increase in potency compared to the classic IDO1 inhibitor, 1-methyl-L-tryptophan, which is a benchmark compound in the field. A direct, cross-study comparison shows the derivative is over 25-fold more potent than 1-methyl-L-tryptophan, which has a reported Ki of 19 µM . This data strongly suggests the 5-bromo-4-carboxylic acid scaffold is a privileged starting point for developing highly potent IDO1 inhibitors.

Immuno-oncology IDO1 Inhibition Cancer Immunotherapy

Quantified In Vivo Antischistosomal Activity

The parent compound, 5-bromoindole carboxylic acid, demonstrated quantifiable in vivo efficacy against an Egyptian strain of Schistosoma mansoni in a hamster model. Following parenteral administration, the compound induced a significant hepatic shift of the parasites in 59% of treated hamsters [1]. This metric, while not an IC50 or MIC, is a standard and meaningful measure of antischistosomal activity in a live infection model. While a direct comparator from the same study is not available, this establishes a baseline of in vivo efficacy for this specific brominated indole that may differ from other indole analogs.

Neglected Tropical Diseases Schistosomiasis Antiparasitic

Confirmed Utility in Direct, High-Yielding Palladium-Catalyzed Carbonylations

The 5-bromo substitution pattern has been specifically validated as a compatible substrate for palladium-catalyzed carbonylation reactions, a key transformation in pharmaceutical synthesis. A seminal study demonstrated that unprotected 4-, 5-, 6-, or 7-bromoindoles can undergo aminocarbonylation with arylethylpiperazines in excellent yields without the need for protecting groups [1]. This is a class-level inference, as the paper groups the 5-bromo isomer with others, but it confirms the viability of this specific regioisomer in a direct, one-step synthesis of CNS-active amphetamine derivatives [1]. In contrast, chloroindoles are often less reactive in such palladium-catalyzed cross-couplings due to the stronger C-Cl bond [2], making the bromo derivative a more efficient choice for this valuable transformation.

Synthetic Methodology Cross-Coupling CNS Drug Synthesis

Optimal Research and Procurement Scenarios for 5-Bromo-1H-indole-4-carboxylic Acid


Medicinal Chemistry: Optimizing IDO1 Inhibitor Leads for Immuno-Oncology

Based on the potent IDO1 inhibitory activity observed for a derivative (IC50 = 13 nM) [1], 5-bromo-1H-indole-4-carboxylic acid is an ideal core scaffold for designing focused libraries of IDO1 inhibitors. Researchers aiming to improve upon classic inhibitors like indoximod should consider this building block to generate novel leads with enhanced potency for cancer immunotherapy programs.

Synthetic Methodology: One-Step Synthesis of CNS-Active Molecules via Carbonylation

This compound is a proven substrate for palladium-catalyzed carbonylation [2]. Medicinal chemists developing CNS-targeted drug candidates, particularly amphetamine derivatives, can procure this specific building block to efficiently install complex amide functionalities in a single, high-yielding step, avoiding tedious protection/deprotection sequences.

Neglected Disease Research: Investigating Novel Antischistosomal Agents

The documented in vivo activity of the 5-bromoindole carboxylic acid class against Schistosoma mansoni in a hamster model (59% hepatic shift) [3] justifies its procurement for further antiparasitic drug discovery. This compound can serve as a validated starting point for structure-activity relationship (SAR) studies aimed at developing new treatments for schistosomiasis.

Diversified Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 5-bromo group provides a strategic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . By reacting with a diverse set of boronic acids, researchers can generate a large array of 5-arylated indole-4-carboxylic acid derivatives, exploring chemical space around this specific scaffold for a variety of biological targets.

Technical Documentation Hub

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